2,6-dipyridin-2-yl-4-pyridin-4-ylpyridine
Overview
Description
4’-(4-Pyridyl)-2,2’:6’,2’'-terpyridine is a tridentate ligand known for its ability to form stable complexes with various metal ions. This compound is characterized by its three pyridine rings connected through carbon-carbon bonds, with one of the pyridine rings substituted at the 4-position with another pyridine ring. This unique structure allows it to coordinate with metal ions in a highly stable manner, making it valuable in various fields of chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(4-Pyridyl)-2,2’:6’,2’'-terpyridine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,2’:6’,2’'-terpyridine, which is then functionalized to introduce the 4-pyridyl group.
Reaction Conditions: The functionalization is often achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 2,2’:6’,2’'-terpyridine is reacted with 4-bromopyridine in the presence of a palladium catalyst and a base.
Purification: The product is purified using column chromatography or recrystallization techniques to obtain pure 4’-(4-Pyridyl)-2,2’:6’,2’'-terpyridine.
Industrial Production Methods
In an industrial setting, the production of 4’-(4-Pyridyl)-2,2’:6’,2’'-terpyridine may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the product. The key steps include:
Raw Material Handling: Efficient handling and storage of starting materials.
Reaction Optimization: Fine-tuning reaction parameters such as temperature, pressure, and catalyst concentration to maximize yield.
Purification and Quality Control: Implementing advanced purification techniques and rigorous quality control measures to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
4’-(4-Pyridyl)-2,2’:6’,2’'-terpyridine undergoes various chemical reactions, including:
Coordination Reactions: Forms stable complexes with metal ions such as zinc, cadmium, and copper.
Oxidation and Reduction: Can participate in redox reactions, especially when coordinated with transition metals.
Substitution Reactions: The pyridyl groups can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Coordination Reactions: Typically involve metal salts (e.g., zinc chloride, cadmium nitrate) in solvents like ethanol or acetonitrile.
Oxidation and Reduction: Common reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Substitution Reactions: Electrophiles such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
Metal Complexes: Coordination with metal ions results in the formation of metal-organic frameworks or discrete metal complexes.
Oxidized or Reduced Species: Depending on the reaction conditions, the compound can be converted to its oxidized or reduced forms.
Substituted Derivatives: Substitution reactions yield various functionalized derivatives of 4’-(4-Pyridyl)-2,2’:6’,2’'-terpyridine.
Scientific Research Applications
4’-(4-Pyridyl)-2,2’:6’,2’'-terpyridine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to synthesize metal complexes with unique properties.
Biology: Investigated for its potential as a DNA intercalator and its interactions with biomolecules.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials such as metal-organic frameworks and catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of 4’-(4-Pyridyl)-2,2’:6’,2’'-terpyridine primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the pyridine rings act as electron donors, forming stable complexes with metal ions. This coordination can influence the electronic properties of the metal center, making it useful in catalysis and materials science. Additionally, its planar structure allows it to intercalate with DNA, potentially affecting gene expression and cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,2’6’,2’'-Terpyridine: Lacks the 4-pyridyl substitution, resulting in different coordination properties.
4,4’-Bipyridine: Contains two pyridine rings connected through a single bond, offering different coordination and electronic properties.
4-Aminopyridine: A simpler pyridine derivative with distinct biological and chemical properties.
Uniqueness
4’-(4-Pyridyl)-2,2’:6’,2’'-terpyridine is unique due to its tridentate coordination ability and the presence of the 4-pyridyl group, which enhances its versatility in forming stable metal complexes. This makes it particularly valuable in the synthesis of metal-organic frameworks and as a ligand in coordination chemistry.
Properties
IUPAC Name |
2,6-dipyridin-2-yl-4-pyridin-4-ylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4/c1-3-9-22-17(5-1)19-13-16(15-7-11-21-12-8-15)14-20(24-19)18-6-2-4-10-23-18/h1-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPKPCLKZOLTMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CC=NC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10465944 | |
Record name | 2,2':6',2''-Terpyridine, 4'-(4-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10465944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112881-51-3 | |
Record name | 2,2':6',2''-Terpyridine, 4'-(4-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10465944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-(4-Pyridyl)-2,2':6',2''-terpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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